molecular formula C20H17BrN2O6S B2536377 6-bromo-N-(4-(morpholinosulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 554407-56-6

6-bromo-N-(4-(morpholinosulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2536377
CAS No.: 554407-56-6
M. Wt: 493.33
InChI Key: PZHXSTRTTXRIIP-UHFFFAOYSA-N
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Description

6-bromo-N-(4-(morpholinosulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C20H17BrN2O6S and its molecular weight is 493.33. The purity is usually 95%.
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Scientific Research Applications

Microwave-Assisted Synthesis and Biological Activity

A study highlighted the microwave-assisted synthesis of novel pyrimidine derivatives, including 6-bromo-N-(4-(morpholinosulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide, to investigate their analgesic and ulcerogenic activity. The study found that some synthesized compounds showed significant analgesic activity without ulcerogenic effects, suggesting potential therapeutic applications (Chaudhary et al., 2012).

Anti-Inflammatory Agents

Another research focused on the synthesis of a series of compounds related to this compound to evaluate their anti-inflammatory activity. Several compounds demonstrated significant anti-inflammatory effects, which were comparable to the standard drug diclofenac sodium (Chaydhary et al., 2015).

Cholinesterase Inhibition for Alzheimer's Disease

Research into the design and synthesis of coumarin-3-carboxamide-N-morpholine hybrids, including derivatives of this compound, has shown promising cholinesterase inhibitory activity. This activity is crucial for developing new anti-Alzheimer's agents, with some compounds displaying potent inhibition that could contribute to Alzheimer's disease therapy (Tehrani et al., 2019).

Synthetic Studies on Marine Drugs

A synthetic approach to 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate for marine drug studies, demonstrated the potential of related compounds in antitumor antibiotic research. This suggests that derivatives of this compound could be relevant for structural-activity relationship studies in antitumor research (Li et al., 2013).

Investigation of Biological Activities for Alzheimer's Disease

A study synthesized novel chromenones linked to the 1,2,3-triazole ring system, evaluating their biological activities against Alzheimer's disease. The findings highlighted compound N-((1-(2-chlorobenzyl)-1H-1,2,3-triazol-5-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide (6m) as showing good anti-acetylcholinesterase activity and neuroprotective effects, indicating potential for Alzheimer's disease treatment (Saeedi et al., 2017).

Mechanism of Action

Target of Action

Similar compounds have been shown to target kinases , which are proteins that play a crucial role in cell signaling pathways.

Mode of Action

It can be inferred from similar compounds that it may interact with its targets (potentially kinases) to modulate their activity . This interaction could lead to changes in the signaling pathways within the cell, affecting cellular functions.

Biochemical Pathways

Given that similar compounds target kinases , it is likely that this compound could affect various signaling pathways within the cell, leading to downstream effects on cellular functions.

Properties

IUPAC Name

6-bromo-N-(4-morpholin-4-ylsulfonylphenyl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O6S/c21-14-1-6-18-13(11-14)12-17(20(25)29-18)19(24)22-15-2-4-16(5-3-15)30(26,27)23-7-9-28-10-8-23/h1-6,11-12H,7-10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZHXSTRTTXRIIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.